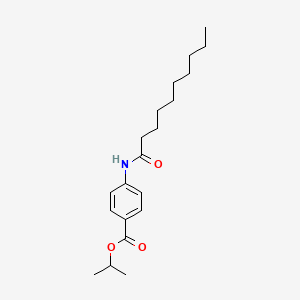
Propan-2-yl 4-(decanoylamino)benzoate
Description
Propan-2-yl 4-(decanoylamino)benzoate is a synthetic ester derivative of benzoic acid, characterized by a decanoyl (10-carbon aliphatic chain) substituent linked via an amide group to the para-position of the benzoate ring. The isopropyl ester group at the carboxylic acid terminus contributes to its lipophilic nature. Its molecular weight is estimated to exceed 350 g/mol, with a high logP (>5) inferred from comparable derivatives, indicating strong hydrophobicity .
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
propan-2-yl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C20H31NO3/c1-4-5-6-7-8-9-10-11-19(22)21-18-14-12-17(13-15-18)20(23)24-16(2)3/h12-16H,4-11H2,1-3H3,(H,21,22) |
InChI Key |
QJUGCSICZSOGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Propan-2-yl 4-(decanoylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The bromothiophene substituent in introduces aromaticity and bulkiness, likely enhancing π-π stacking in materials science applications. In contrast, the chlorine atom in may increase electrophilicity, favoring reactivity in polymerization or crosslinking.
- Hydrogen Bonding: Ethyl 4-(dimethylamino)benzoate lacks hydrogen bond donors, reducing intermolecular interactions compared to the target compound.
Functional and Application-Based Comparison
Table 2: Functional Performance in Research Studies
Key Insights :
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated superior reactivity in resin systems due to its electron-donating dimethylamino group, a trait absent in the target compound. The decanoylamino group’s aliphatic nature may slow curing but improve thermal stability.
- Material Compatibility : Bromothiophene derivatives are candidates for optoelectronic materials, whereas the target compound’s long chain aligns with applications requiring hydrophobicity (e.g., coatings, sustained-release formulations).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


